1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE
Overview
Description
1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group at the phenyl ring
Mechanism of Action
Target of Action
1-[3-(Trifluoromethyl)phenyl]pyrazole, also known as 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole or 1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole, is a member of the pyrazole family . Pyrazoles are known to exhibit a wide range of biological properties and are found in various therapeutic agents . .
Mode of Action
Phenylpyrazole insecticides, a class to which this compound may belong, function by blocking glutamate-activated chloride channels in insects . This action disrupts the normal functioning of the nervous system in insects, leading to their death . .
Biochemical Pathways
Pyrazoles, including this compound, are known to interact with various biochemical pathways due to their broad range of pharmacological properties . They are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine derivatives. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Comparison with Similar Compounds
- 1-Phenylpyrazole
- 3-(Trifluoromethyl)pyrazole
- 1-(4-Trifluoromethylphenyl)pyrazole
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14-15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYVWLRVIUZBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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